N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety and an oxalamide linkage, which contribute to its distinctive chemical behavior and potential biological activities.
Mechanism of Action
Mode of Action
Some related compounds have shown potent growth inhibition properties against certain cancer cell lines . This suggests that the compound may interact with its targets to disrupt cell growth and proliferation, but the exact mechanisms remain to be elucidated.
Biochemical Pathways
It is likely that the compound’s antitumor activity involves the disruption of key cellular pathways, leading to cell cycle arrest and apoptosis .
Result of Action
The result of the action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is the inhibition of cell growth and the induction of apoptosis in certain cancer cell lines . This suggests that the compound could have potential as an antitumor agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of a palladium catalyst, such as Pd2(dba)3, and a phosphine ligand like BINAP, with cesium carbonate as the base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the original compound, while reduction reactions can produce reduced forms with altered functional groups.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar chemical properties.
Oxalamide derivatives: Compounds with oxalamide linkages often have comparable structural features and reactivity.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide stands out due to its combination of the benzo[d][1,3]dioxole moiety and the oxalamide linkage, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c23-18(20-11-13-2-7-16-17(10-13)28-12-27-16)19(24)21-14-3-5-15(6-4-14)22-8-1-9-29(22,25)26/h2-7,10H,1,8-9,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIRPUGFOFRESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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